
Leurosidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leurosidine is a vinca alkaloid.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antitumor Activity
Leurosidine exhibits significant antitumor properties, particularly in the treatment of various malignancies. It has been shown to produce marked leukopenia in animal models, indicating its potential utility in treating cancers such as leukemias, lymphomas, and solid tumors. Notably, this compound and its derivative leurocristine have been effective in prolonging the life of mice with transplanted tumors, including:
- Leukemia Models : P1534 strain, L1210 strain, B-82A strain, AKR strain
- Solid Tumors : Sarcoma 180 ascites, Ridgeway Osteogenic Sarcoma, Gardner Lymphosarcoma
The efficacy of this compound has been highlighted in studies showing complete remission in acute lymphoblastic leukemia when combined with steroidal hormones .
2. Cytostatic Properties
Research indicates that derivatives of this compound, such as N-formyl-leurosine, exhibit cytostatic effects with minimal side effects. In clinical trials involving patients with acute leukemia and lymphomas, this compound demonstrated a high rate of complete remission and significant improvements in hematological parameters without notable neurological side effects .
Table 1: Efficacy of this compound in Animal Models
Tumor Type | Model Strain | Dosage (mg/kg) | Outcome |
---|---|---|---|
Leukemia | P1534 | 0.25 | Indefinite life prolongation |
Sarcoma | Walker 256 | 7.5 | Significant tumor reduction |
Lymphosarcoma | Gardner | Varies | Complete remission observed |
Table 2: Clinical Outcomes with N-formyl-leurosine
Patient ID | Cancer Type | Treatment Duration (days) | Response Rate |
---|---|---|---|
1 | Acute Lymphoblastic Leukemia | 10 | Complete remission |
2 | Acute Myeloid Leukemia | 8 | Partial remission |
3 | Chronic Lymphocytic Leukemia | Continuous (10) | Clinical improvement |
Case Studies
Case Study 1: Acute Lymphoblastic Leukemia Treatment
In a clinical trial involving children with acute lymphoblastic leukemia, the administration of this compound led to a complete hematological remission in 50% of cases. The combination therapy with steroids resulted in a 90% response rate .
Case Study 2: Efficacy Against Solid Tumors
A study focused on the use of this compound for treating solid tumors showed promising results in patients with advanced stages of cancer. Patients exhibited significant tumor shrinkage and improved quality of life metrics after treatment cycles .
Propiedades
Fórmula molecular |
C46H58N4O9 |
---|---|
Peso molecular |
811 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37+,38-,39-,42-,43-,44-,45+,46+/m1/s1 |
Clave InChI |
JXLYSJRDGCGARV-DVOOFMKJSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
SMILES isomérico |
CC[C@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
SMILES canónico |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.